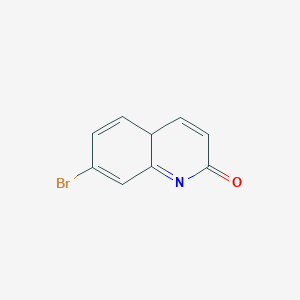
7-bromo-4aH-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4aH-quinolin-2-one: is a heterocyclic compound that belongs to the quinolin-2-one family. Quinolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry. The bromine atom at the 7th position adds unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-quinolin-2-one can be achieved through several methods:
-
Direct Bromination: : One common method involves the bromination of quinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature .
-
Cyclization Reactions: : Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzamide with bromoacetyl bromide followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 7-bromo-4aH-quinolin-2-one can undergo oxidation reactions to form quinolin-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction of this compound can lead to the formation of 7-bromo-4aH-quinolin-2-ol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions .
-
Substitution: : The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides. This substitution reaction is often facilitated by palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 7-bromo-4aH-quinolin-2-ol.
Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-bromo-4aH-quinolin-2-one has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents .
-
Biological Studies: : The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
-
Material Science: : It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties .
-
Industrial Applications: : The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the development of enzyme inhibitors for therapeutic use.
-
Receptor Binding: : It can also bind to receptors on cell surfaces, modulating signal transduction pathways. This property is exploited in the design of receptor agonists and antagonists.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-2-one: The parent compound without the bromine substitution.
7-chloro-4aH-quinolin-2-one: Similar structure with a chlorine atom instead of bromine.
4-hydroxyquinolin-2-one: A hydroxyl group at the 4th position instead of a bromine at the 7th position.
Uniqueness
Chemical Reactivity: The presence of the bromine atom at the 7th position enhances the compound’s reactivity in substitution reactions compared to its non-halogenated counterpart.
Biological Activity: The bromine substitution can significantly alter the biological activity of the compound, making it more potent in certain applications.
Eigenschaften
Molekularformel |
C9H6BrNO |
|---|---|
Molekulargewicht |
224.05 g/mol |
IUPAC-Name |
7-bromo-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H |
InChI-Schlüssel |
ZWFJLMUOUGVION-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=CC21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


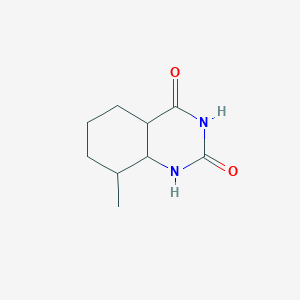
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)
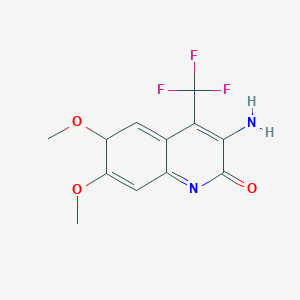
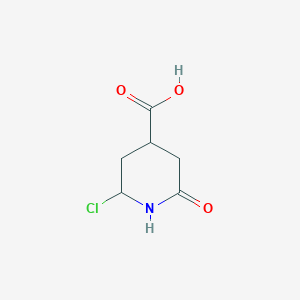
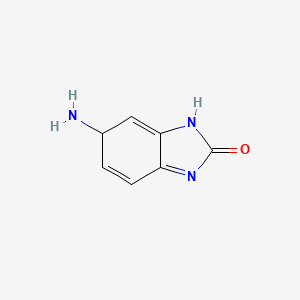

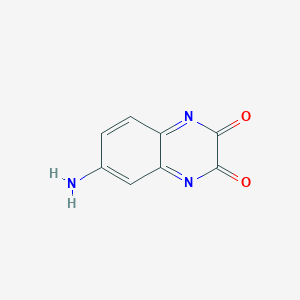
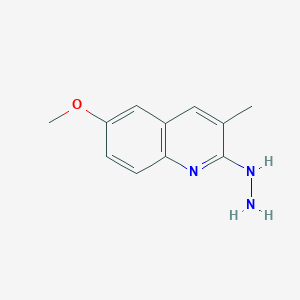
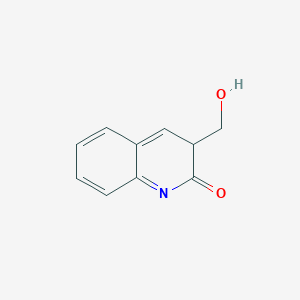
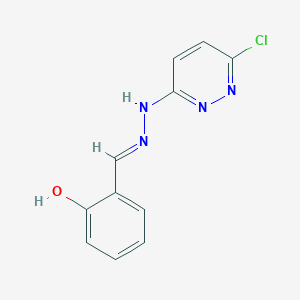
![1-[(tert-Butyl)oxycarbonyl]-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B15134825.png)
